molecular formula C13H17BrO3 B6272060 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241142-42-5

8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B6272060
CAS No.: 2241142-42-5
M. Wt: 301.2
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Description

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound belonging to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. This particular compound is characterized by the presence of a bromine atom at the 8th position and a 2-methoxyethoxy group at the 5th position of the tetrahydro-1-benzoxepine structure.

Preparation Methods

The synthesis of 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzoxepine precursor.

    Bromination: The precursor undergoes bromination at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: The brominated intermediate is then subjected to etherification with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the 2-methoxyethoxy group at the 5th position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoxepine derivative.

Scientific Research Applications

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes or bind to receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Similar compounds to 8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine include other benzoxepine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:

    8-Chloro-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

    5-(2-Methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom, which may affect its chemical reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2241142-42-5

Molecular Formula

C13H17BrO3

Molecular Weight

301.2

Purity

95

Origin of Product

United States

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